N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide is an organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to a 2-methylpropanamide group. This compound is part of the benzothiazole family, known for their diverse applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Coupling Reaction: The benzothiazole core is then coupled with a phenyl ring through a diazo-coupling reaction or Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties.
Materials Science: The compound is used in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its 2-methylpropanamide group differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)16(20)18-13-7-5-6-12(10-13)17-19-14-8-3-4-9-15(14)21-17/h3-11H,1-2H3,(H,18,20) |
InChI Key |
YVARMHCWTQDXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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